molecular formula C6H13N3S B14311394 Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester CAS No. 112390-00-8

Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester

Katalognummer: B14311394
CAS-Nummer: 112390-00-8
Molekulargewicht: 159.26 g/mol
InChI-Schlüssel: CYFYOLYEROCOQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester is an organic compound with the molecular formula C5H11N3S. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester typically involves the reaction of hydrazine derivatives with carbon disulfide and subsequent methylation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Hydrazinecarbodithioic acid, 1-methyl-, methyl ester
  • Carbazic acid, 2-methyldithio-, methyl ester
  • Methyl 2-methyldithiocarbazate

Uniqueness

Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds

Eigenschaften

CAS-Nummer

112390-00-8

Molekularformel

C6H13N3S

Molekulargewicht

159.26 g/mol

IUPAC-Name

methyl N'-(butan-2-ylideneamino)carbamimidothioate

InChI

InChI=1S/C6H13N3S/c1-4-5(2)8-9-6(7)10-3/h4H2,1-3H3,(H2,7,9)

InChI-Schlüssel

CYFYOLYEROCOQR-UHFFFAOYSA-N

Kanonische SMILES

CCC(=NN=C(N)SC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.